molecular formula C23H19N2O6S- B14490263 (2S)-4-(Diphenylmethoxy)-2-{[(2-nitrophenyl)sulfanyl]amino}-4-oxobutanoate CAS No. 64400-03-9

(2S)-4-(Diphenylmethoxy)-2-{[(2-nitrophenyl)sulfanyl]amino}-4-oxobutanoate

Cat. No.: B14490263
CAS No.: 64400-03-9
M. Wt: 451.5 g/mol
InChI Key: CNPLEOCIJROUIX-SFHVURJKSA-M
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Description

(2S)-4-(Diphenylmethoxy)-2-{[(2-nitrophenyl)sulfanyl]amino}-4-oxobutanoate is a complex organic compound with a unique structure that includes diphenylmethoxy and nitrophenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-(Diphenylmethoxy)-2-{[(2-nitrophenyl)sulfanyl]amino}-4-oxobutanoate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the diphenylmethoxy and nitrophenylsulfanyl precursors, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-(Diphenylmethoxy)-2-{[(2-nitrophenyl)sulfanyl]amino}-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformation and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

(2S)-4-(Diphenylmethoxy)-2-{[(2-nitrophenyl)sulfanyl]amino}-4-oxobutanoate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-4-(Diphenylmethoxy)-2-{[(2-nitrophenyl)sulfanyl]amino}-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects. The exact mechanism may vary depending on the specific application and target.

Properties

CAS No.

64400-03-9

Molecular Formula

C23H19N2O6S-

Molecular Weight

451.5 g/mol

IUPAC Name

(2S)-4-benzhydryloxy-2-[(2-nitrophenyl)sulfanylamino]-4-oxobutanoate

InChI

InChI=1S/C23H20N2O6S/c26-21(31-22(16-9-3-1-4-10-16)17-11-5-2-6-12-17)15-18(23(27)28)24-32-20-14-8-7-13-19(20)25(29)30/h1-14,18,22,24H,15H2,(H,27,28)/p-1/t18-/m0/s1

InChI Key

CNPLEOCIJROUIX-SFHVURJKSA-M

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C[C@@H](C(=O)[O-])NSC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CC(C(=O)[O-])NSC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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